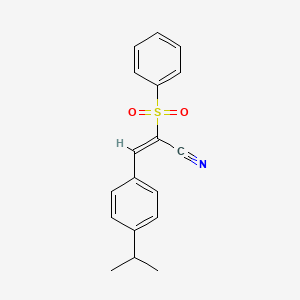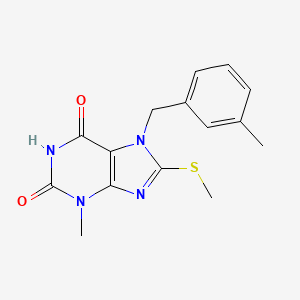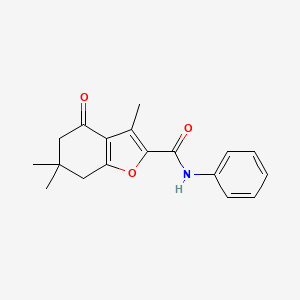
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as IPSU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a nitrile-based compound that is synthesized through specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile acts as an inhibitor of specific ion channels, such as the voltage-gated sodium channels. It binds to the channel and prevents the influx of sodium ions, which is necessary for the propagation of action potentials. This results in a decrease in neuronal excitability and can lead to a reduction in pain and seizures.
Biochemical and Physiological Effects:
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have specific effects on ion channels in the nervous system. It has been shown to have inhibitory effects on voltage-gated sodium channels, which are important for action potential generation and propagation. This results in a decrease in neuronal excitability and can lead to a reduction in pain and seizures.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for use in lab experiments. It is a highly specific inhibitor of voltage-gated sodium channels, which allows for precise targeting of these channels in experiments. It is also stable and can be easily synthesized in high purity. However, 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has limitations in that it is not effective against all types of sodium channels and may have off-target effects on other ion channels.
Zukünftige Richtungen
Include exploring its potential applications in the treatment of pain and epilepsy, as well as its use as a tool for studying the structure and function of ion channels. Further studies can also be conducted to investigate the potential off-target effects of 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile and to develop more specific inhibitors of voltage-gated sodium channels.
Synthesemethoden
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile is synthesized through a multi-step process that involves the reaction of 4-isopropylphenylboronic acid with phenylsulfonyl chloride to form a sulfonate intermediate. This intermediate is then reacted with acrylonitrile in the presence of a palladium catalyst to form 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile. The synthesis method is efficient and yields high purity 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential applications in various scientific research fields. It has been shown to have inhibitory effects on specific ion channels, such as the voltage-gated sodium channels, and has potential applications in the treatment of pain and epilepsy. 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has also been studied for its potential use as a tool for studying the structure and function of ion channels.
Eigenschaften
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-14(2)16-10-8-15(9-11-16)12-18(13-19)22(20,21)17-6-4-3-5-7-17/h3-12,14H,1-2H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUOZKRBGFPFCE-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)

![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)

![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)
![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)

![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)

![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5704981.png)
![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)